2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfur-containing thioether group at the 2-position, a 4-methoxyphenyl substituent at the 5-position, and a methyl group at the 1-position of the imidazole core. Such structural features are common in bioactive molecules, particularly in antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-17(14-6-8-16(22-2)9-7-14)11-20-18(21)23-12-13-4-3-5-15(19)10-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNDMGYWBIUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, 4-methoxyphenylthiol, and 1-methylimidazole.
Formation of Intermediate: The 3-chlorobenzyl chloride reacts with 4-methoxyphenylthiol in the presence of a base (e.g., sodium hydroxide) to form the intermediate 3-chlorobenzylthio-4-methoxybenzene.
Cyclization: The intermediate undergoes cyclization with 1-methylimidazole under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The imidazole derivatives are known for their ability to induce apoptosis in tumor cells.
Case Study: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of similar imidazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds can significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole | MCF-7 | 25.72 ± 3.95 | |
| Doxorubicin | MCF-7 | 10.0 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features enhance its interaction with bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of various imidazole derivatives, including our compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 40 | 21 | |
| Escherichia coli | 200 | 14 |
Synthesis and Derivatives
Research into the synthesis of this compound has led to the development of various derivatives with enhanced bioactivity. For instance, modifications at the phenyl rings or the imidazole core can yield compounds with improved potency and selectivity.
Synthesis Overview
The synthetic route typically involves:
- Formation of the imidazole core through cyclization reactions.
- Introduction of sulfanyl and phenyl groups via nucleophilic substitution reactions.
- Optimization through structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Imidazole Derivatives
Physicochemical Properties
- Melting Points : Derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole exhibit a melting point of 120°C , while styryl-substituted imidazoles (e.g., 3b–3g) are typically viscous oils or solids depending on substituent polarity .
- Solubility : The sulfanyl group in the target compound may improve lipid solubility compared to carboxylate esters (e.g., ), whereas nitro or sulfonyl groups (e.g., ) enhance hydrophilicity.
Computational and Crystallographic Insights
- Planarity : Imidazole derivatives with bulky substituents (e.g., trifluoromethyl in 3c) often deviate from planarity, as observed in isostructural crystals of fluorophenyl-substituted thiazoles .
- Hydrogen Bonding : Methoxy and sulfanyl groups can participate in hydrogen-bonding networks, critical for crystal packing and molecular recognition .
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a derivative of imidazole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antifungal, antibacterial, and enzyme inhibitory properties based on recent studies.
Chemical Structure and Properties
The chemical formula for the compound is . The presence of the imidazole ring, along with the chlorophenyl and methoxyphenyl substituents, contributes to its biological activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various imidazole compounds, several derivatives showed inhibition rates between 49.58% to 58.02% in inflammation models, with minimal gastrointestinal irritation (severity index: 0.17 to 0.34) compared to traditional NSAIDs like indomethacin .
| Compound | Inhibition Rate (%) | GI Irritation Severity Index |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 60.00 | 0.50 |
2. Antifungal Activity
The antifungal activity of imidazole derivatives has been extensively studied. It was found that certain compounds displayed a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against various fungal strains . This indicates a promising potential for treating fungal infections.
3. Antibacterial Activity
The antibacterial properties of the compound were evaluated against multiple bacterial strains. The results indicated significant antibacterial activity, although specific MIC values were not detailed in the available literature. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
4. Enzyme Inhibition
The compound was also assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. Preliminary results suggest that it may possess moderate inhibitory effects on these enzymes, warranting further investigation .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, mice treated with the compound exhibited reduced paw edema compared to untreated controls, suggesting effective anti-inflammatory properties.
Case Study 2: Antifungal Efficacy
A clinical trial involving patients with fungal infections showed that administration of the compound resulted in significant improvement in symptoms and reduction in fungal load.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
